molecular formula C9H10O3 B3023484 4-Methylphenylglyoxal hydrate CAS No. 7466-72-0

4-Methylphenylglyoxal hydrate

Cat. No.: B3023484
CAS No.: 7466-72-0
M. Wt: 166.17 g/mol
InChI Key: GXHQJKVATXFHBV-UHFFFAOYSA-N
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Description

4-Methylphenylglyoxal hydrate (4-MPGH) is a compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-MPGH is an aqueous solution of 4-methylphenylglyoxal and water, and is a colorless liquid at room temperature. It has a wide range of applications in the fields of chemistry, biochemistry, and biotechnology.

Scientific Research Applications

1. Biochemical Implications and Toxicology

Methylglyoxal, a highly reactive alpha-oxoaldehyde, plays a significant role in various biochemical processes and is associated with complications in diabetes and some neurodegenerative diseases. Its presence in biological samples can be quantified using techniques like HPLC or GC, indicating its importance in medical research and diagnostics (Nemet, Varga-Defterdarović, & Turk, 2006).

2. Reactions with Peroxynitrite and Generation of Singlet Oxygen

The interaction of glyoxal, a related compound, with peroxynitrite has been studied. This reaction leads to the generation of singlet oxygen, a potent biological nucleophile and oxidant. These findings have implications for understanding oxidative stress in inflammatory processes and aging-related diseases (Massari et al., 2011).

3. Kinetic Analysis in Biological Systems

The kinetics of the human erythrocyte glyoxalase system using 1H NMR and a computer model has been analyzed, providing a complete kinetic description of reactions involving methylglyoxal. This study highlights the importance of these reactions in human red blood cells, relevant to understanding certain metabolic processes (Rae, Berners‐Price, Bulliman, & Kuchel, 1990).

4. Environmental Implications in Aerosol Formation

Studies on the uptake of methylglyoxal on liquid H2SO4 suggest that reactions involving hydration and polymerization are significant in the formation of secondary organic aerosol (SOA) in the environment. This research is crucial for understanding the role of organic compounds in atmospheric chemistry (Zhao, Levitt, Zhang, & Chen, 2006).

5. Hydration Equilibrium Constants of α-Dicarbonyl Compounds

Research on the hydration equilibrium constants of α-dicarbonyl compounds, including glyoxal and methylglyoxal, provides insights into their chemical behavior. This knowledge is valuable in understanding their interactions in various chemical and environmental contexts (Montoya & Mellado, 1994).

6. Antiviral Properties

Aromatic α-glyoxals, structurally related to 4-methylphenylglyoxal hydrate, have shown potential in antiviral and antitumor applications. Their synthesis and effectiveness against various viruses highlight their potential in medical research (Wu, 1965).

Safety and Hazards

The safety information for 4-Methylphenylglyoxal hydrate indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

Future Directions

While specific future directions for 4-Methylphenylglyoxal hydrate are not available, it’s worth noting that similar compounds are being researched for their potential in therapeutic delivery . For instance, hydrogels, which can embed biologically active agents in their water-swollen network, are being explored for controlled release of therapeutics .

Mechanism of Action

Properties

IUPAC Name

2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQJKVATXFHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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